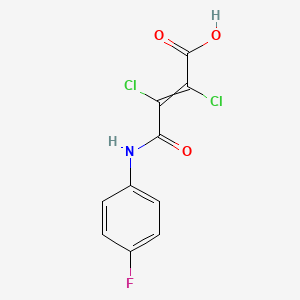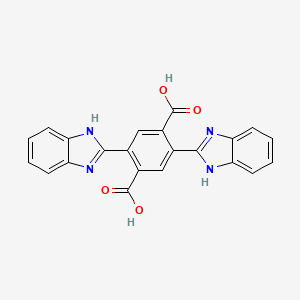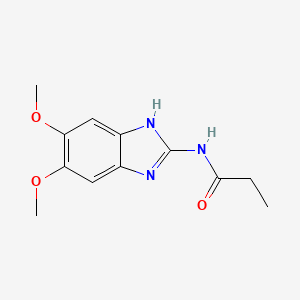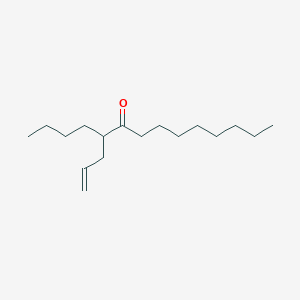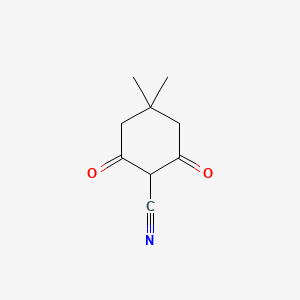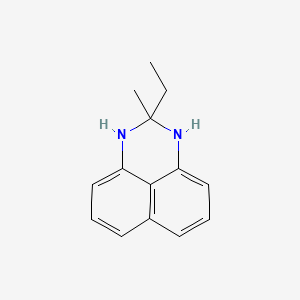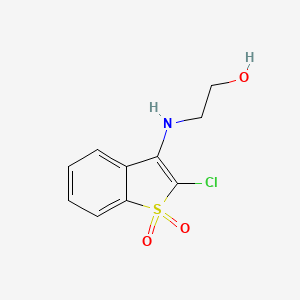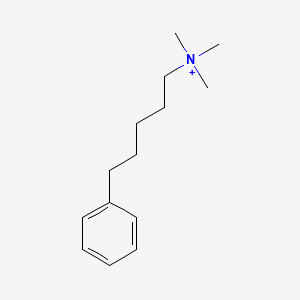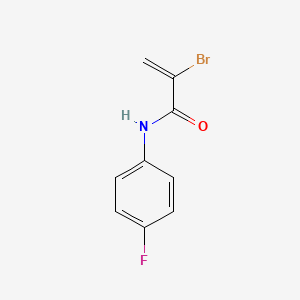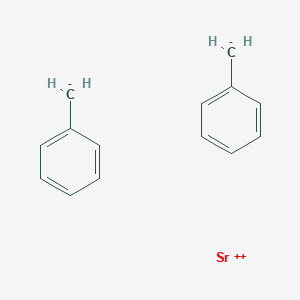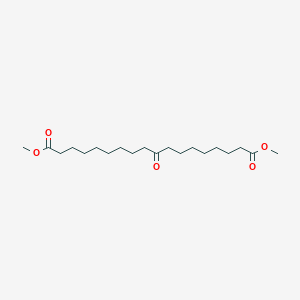
Dimethyl 9-oxooctadecanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 9-oxooctadecanedioate is an organic compound with the molecular formula C20H36O5 It is a diester derivative of octadecanedioic acid, featuring a ketone functional group at the 9th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 9-oxooctadecanedioate can be synthesized through the malonic ester synthesis method. This involves the deprotonation of a diester of malonic acid with a weak base, followed by C–C bond formation at the alpha position with an alkyl halide. The reaction proceeds through several steps:
Deprotonation: A base (e.g., methoxide) removes the most acidic proton from the ester to form an enolate.
SN2 Reaction: The enolate acts as a nucleophile in an SN2 reaction with an alkyl halide, forming a new C-C bond.
Acidic Hydrolysis: The ester undergoes hydrolysis to give a carboxylic acid.
Decarboxylation: The carboxylic acid undergoes decarboxylation to form an enol.
Tautomerization: The enol tautomerizes back to the carboxylic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification reactions. The process includes the reaction of octadecanedioic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield the dimethyl ester.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 9-oxooctadecanedioate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Octadecanedioic acid.
Reduction: 9-hydroxy-octadecanedioate.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl 9-oxooctadecanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and polymer production.
Biology: Studied for its potential role in metabolic pathways and as a biomarker.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which dimethyl 9-oxooctadecanedioate exerts its effects involves its interaction with various molecular targets and pathways. The ketone and ester functional groups allow it to participate in enzymatic reactions, potentially affecting metabolic pathways. Its ability to undergo oxidation and reduction reactions also plays a role in its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 9-octadecenedioate: Similar structure but with a double bond at the 9th position.
Dimethyl 9-oxoheptadecanedioate: Similar structure but with a shorter carbon chain
Propiedades
Número CAS |
40393-43-9 |
|---|---|
Fórmula molecular |
C20H36O5 |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
dimethyl 9-oxooctadecanedioate |
InChI |
InChI=1S/C20H36O5/c1-24-19(22)16-12-8-4-3-6-10-14-18(21)15-11-7-5-9-13-17-20(23)25-2/h3-17H2,1-2H3 |
Clave InChI |
YIBUWROXNQTGBK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCCCCCC(=O)CCCCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


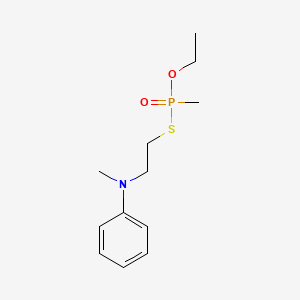
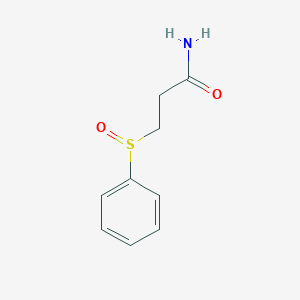
![(1-cyclohexyl-1-phenylethyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14673459.png)
